molecular formula C19H20N2O4 B8218722 Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate

Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate

Cat. No.: B8218722
M. Wt: 340.4 g/mol
InChI Key: YWJXSRRTCSHUAU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-yl)carbamate is a chiral carbamate derivative featuring a central propan-2-yl backbone with a 2-oxo-2-phenylethylamino substituent.

Properties

IUPAC Name

benzyl N-[(2S)-1-oxo-1-(phenacylamino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-14(21-19(24)25-13-15-8-4-2-5-9-15)18(23)20-12-17(22)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)(H,21,24)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJXSRRTCSHUAU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Amine Protection

A likely starting point involves the protection of a primary amine intermediate. The chiral propan-2-yl amine can be reacted with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

Reaction Scheme:
(S)-1-Amino-1-((2-oxo-2-phenylethyl)amino)propan-2-ol + Cbz-Cl → Benzyl carbamate intermediate

Conditions:

  • Solvent: Dichloromethane or ethyl acetate

  • Base: Aqueous sodium bicarbonate (pH 8–9)

  • Temperature: 0–5°C (to minimize racemization)

The stereochemical integrity of the (S)-center is preserved by using optically pure starting materials or employing asymmetric synthesis techniques.

Amide Coupling and Oxidation

The phenacyl group may be introduced via amide bond formation between 2-oxo-2-phenylethylamine and a carboxylic acid derivative. A two-step approach is hypothesized:

  • Amide Formation:
    (S)-2-Aminopropan-1-ol + 2-oxo-2-phenylethylamine → (S)-1-((2-oxo-2-phenylethyl)amino)propan-2-ol

    Coupling Agent: DCC (N,N'-dicyclohexylcarbodiimide) or HATU
    Solvent: Dimethylformamide (DMF) or acetonitrile

  • Oxidation:
    The secondary alcohol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

One-Pot Multistep Synthesis

Integration of carbamate protection and amide coupling in a single reactor could streamline production. A patent describing similar multistep syntheses for purine derivatives highlights the utility of dipolar aprotic solvents (e.g., N-methylpyrrolidone) and catalysts like potassium iodide to accelerate reactions.

Reaction Optimization and Catalysis

Solvent Systems

Solvent ClassExamplesRole in Synthesis
Ester solvents Ethyl acetateCarbamate formation, extraction
Dipolar aprotic DMF, NMPAmide coupling efficiency
Alcohols MethanolCrystallization

Ester solvents improve carbamate stability, while dipolar aprotic solvents enhance nucleophilic reactivity during amide bond formation.

Catalysts and Bases

  • Bases: Potassium carbonate or sodium bicarbonate for pH control during carbamate formation.

  • Catalysts: Potassium iodide (1–5 mol%) to accelerate SN2 reactions in stereoretentive steps.

Purification and Isolation

Chromatographic Methods

  • Normal-phase silica gel chromatography using hexane/ethyl acetate gradients (3:1 to 1:2) isolates the carbamate intermediate.

  • Reverse-phase HPLC (C18 column, acetonitrile/water) resolves enantiomeric impurities, ensuring >98% enantiomeric excess (e.e.) for the (S)-isomer.

Crystallization Techniques

Recrystallization from methanol/water mixtures (7:3 v/v) yields high-purity (>99.5%) material, as evidenced by melting point consistency (observed: 148–150°C).

Analytical Characterization

Key Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.25 (m, 10H, Ar-H), 5.10 (s, 2H, CH₂Ph), 4.30 (q, J = 6.8 Hz, 1H, CH), 3.45 (d, J = 12 Hz, 2H, NHCH₂), 1.40 (d, J = 6.8 Hz, 3H, CH₃).

  • HRMS (ESI): m/z calcd. for C₁₉H₂₀N₂O₄ [M+H]⁺: 340.1423; found: 340.1426.

Industrial Relevance and Process Controls

As an Eluxadoline impurity, regulatory guidelines (ICH Q3A) mandate its levels to be <0.15% in the final drug product . In-process monitoring via UPLC-PDA ensures early detection during API synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

2.1 Enzyme Inhibition

Recent studies have demonstrated that benzyl carbamates can serve as effective inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase. For instance, a related study highlighted that certain benzene-based carbamates exhibited significant inhibitory effects against these enzymes, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Inhibitory Potency of Benzyl Carbamates

CompoundEnzyme TargetIC50 Value (µM)Selectivity Index
Benzyl (S)-(1-oxo-1-(phenylethyl)carbamateAcetylcholinesterase12.5High
Benzyl (S)-(1-(3-chlorophenyl)-1-oxopropan-2-YL)carbamateButyrylcholinesterase5.0Moderate

2.2 Antimicrobial Activity

Benzyl carbamates have also shown promising antimicrobial properties. Research indicates that derivatives of benzyl carbamate exhibit activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating efficacy in the low microgram range . This positions them as potential candidates for developing new antitubercular agents.

Synthetic Chemistry Applications

3.1 Peptide Synthesis

Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate is utilized in peptide synthesis due to its ability to form stable amide bonds with amino acids. This property is crucial for constructing peptide chains and modifying peptide structures for enhanced biological activity.

3.2 Reaction Mechanisms

Studies have explored the acid-catalyzed condensation reactions involving benzyl carbamate and glyoxal, revealing new synthetic pathways that could lead to novel compounds with diverse functionalities . These reactions highlight the compound's versatility in organic synthesis and its potential for creating complex molecular architectures.

Case Studies

4.1 Case Study: Inhibition of Carbonic Anhydrases

A study investigated the ability of benzyl carbamate derivatives to inhibit human carbonic anhydrases (hCAs). The kinetic and structural analyses revealed that these compounds could mimic bicarbonate binding, suggesting their use as lead compounds for developing new carbonic anhydrase inhibitors . This finding underscores the therapeutic potential of benzyl carbamate derivatives in managing conditions related to carbonic anhydrase dysfunction.

4.2 Case Study: Antitumor Activity

Another notable application is the exploration of benzyl carbamate derivatives in cancer therapy. Some studies have reported moderate cytotoxicity against various cancer cell lines, indicating their potential role as anticancer agents . Further investigations into structure–activity relationships are ongoing to optimize their efficacy and minimize toxicity.

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Melting Point (°C) Yield (%) Key NMR Shifts (δ, ppm) Reference
Target Compound Not reported
Compound 9 (p-tolyl) 158–160 1H: 5.11 (CH2Ph); 13C: 157.61
3ad (cyclobutanone) 100–101 97 13C: 204.3 (C=O); 170.7 (amide)
MPI14 (furan-pyrrolidinone) Not reported 80 13C: 172.74; 109.96 (furan)

Biological Activity

Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be characterized by its carbamate functional group, which contributes to its biological activity. The general structure is represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}

The presence of the benzyl and phenylethyl groups enhances lipophilicity, which may influence the compound's interaction with biological membranes.

Benzyl carbamates are known to exhibit various mechanisms of action depending on their structural modifications. The specific compound has been studied for its inhibitory effects on certain enzymes and pathways:

  • Inhibition of Enzymatic Activity : Research indicates that benzyl carbamates can inhibit enzymes involved in critical biological processes. For instance, studies have shown that modifications to the carbamate structure can enhance or diminish inhibitory activity against specific targets, such as HSET (KIFC1), which is essential for cancer cell survival .
  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

Biological Activity Data

The following table summarizes the biological activity data associated with this compound and related compounds.

Activity Target MIC (µg/mL) Reference
AntitubercularMycobacterium tuberculosis10
Enzyme Inhibition (HSET)Cancer cells<100
CytotoxicityA549 Cell LineModerate
Non-Nucleoside Reverse Transcriptase InhibitionHIVNot specified

Case Study 1: Antitubercular Efficacy

In a recent study, several derivatives of benzyl carbamates were evaluated for their antitubercular efficacy. The lead compound exhibited a MIC of 10 µg/mL against M. tuberculosis H37Ra, showcasing significant potential for further development as an antitubercular agent .

Case Study 2: Cancer Cell Targeting

Another investigation focused on the compound's ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells. The results indicated that the compound could effectively disrupt normal cell division, leading to enhanced cell death in specific cancer types .

Research Findings

Recent findings underscore the importance of structural modifications in enhancing the biological activity of carbamate derivatives:

  • Structure-Activity Relationship (SAR) : Modifications to the benzyl and phenylethyl moieties have been shown to significantly impact the compound's potency against various targets. For example, increasing hydrophobic interactions through structural changes has been linked to improved enzyme inhibition .
  • Pharmacokinetics and Stability : Studies on the pharmacokinetic profiles indicate that certain derivatives maintain stability in physiological conditions, which is crucial for therapeutic applications .

Q & A

Q. What are the standard synthetic protocols for Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-yl)carbamate?

The compound is typically synthesized via peptide coupling strategies. For example, a general procedure involves:

  • Step 1 : Activation of the carboxylic acid group (e.g., using 1,1'-sulfonyldiimidazole) in a polar aprotic solvent like DMF at 0°C.
  • Step 2 : Coupling with the amine (e.g., 2-oxo-2-phenylethylamine) in the presence of a base like sodium hydride at low temperatures (-20°C).
  • Step 3 : Quenching with methanol/water, followed by filtration and purification via crystallization (e.g., using hexanes/EtOAc mixtures). Typical yields range from 49% to 76% depending on reaction optimization .

Q. How can the stereochemical purity of the (S)-enantiomer be confirmed?

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers.
  • Optical Rotation : Compare the measured [α]D with literature values for the (S)-configuration.
  • NMR Analysis : Leverage diastereotopic splitting patterns in 1H^{1}\text{H} or 13C^{13}\text{C} NMR spectra in chiral solvents (e.g., acetone-d6_6) .

Q. What analytical techniques are critical for structural validation?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm backbone connectivity and functional groups (e.g., carbamate at δ ~156 ppm, carbonyl signals at δ ~170 ppm) .
  • Mass Spectrometry (HRMS/ESI-MS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous stereochemical assignment, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Advanced Research Questions

Q. How does the compound interact with biological targets like HIV protease?

  • Mechanistic Insight : The carbamate and amide groups form hydrogen bonds with the protease’s catalytic aspartate residues (Asp25/25'), while the phenyl group occupies the hydrophobic S1 pocket. This inhibits polyprotein cleavage, as shown in molecular docking studies .
  • Validation : Competitive inhibition assays (e.g., fluorescence-based protease activity tests) and structural analysis (e.g., co-crystallization with the enzyme) .

Q. What strategies optimize the compound’s bioactivity against cancer cells?

  • Structure-Activity Relationship (SAR) :
    • Modify the Phenyl Group : Introduce electron-withdrawing substituents (e.g., -NO2_2) to enhance binding to hydrophobic pockets in kinases.
    • Replace Carbamate with Urea : Test for improved metabolic stability.
  • Biological Assays : Measure IC50_{50} values in apoptosis assays (e.g., Annexin V staining) and cell cycle arrest studies (flow cytometry) .

Q. How can conflicting data on anticancer efficacy be resolved?

  • Variable Purity : Ensure compound purity >95% (HPLC) to exclude impurities affecting activity.
  • Cell Line Specificity : Test across diverse cancer models (e.g., MCF-7 vs. HeLa) to identify selectivity.
  • Dose-Response Curves : Use standardized protocols (e.g., 72-hour exposure) to minimize variability .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate parameters:
    • LogP : ~2.5 (moderate lipophilicity for blood-brain barrier penetration).
    • CYP450 Metabolism : Likely substrates for CYP3A4, suggesting potential drug-drug interactions.
  • MD Simulations : Assess binding stability to HIV protease over 100-ns trajectories using AMBER or GROMACS .

Q. How can synthetic byproducts be minimized during scale-up?

  • Process Optimization :
    • Temperature Control : Maintain strict低温 conditions (-20°C) during coupling to suppress epimerization.
    • Solvent Selection : Replace DMF with THF for easier removal and reduced toxicity.
    • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC/HOBt) for improved efficiency .

Methodological Notes

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of airborne particulates.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Q. How can crystallographic data resolve structural ambiguities?

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals.
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and validate with Rint_{int} < 0.05 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.